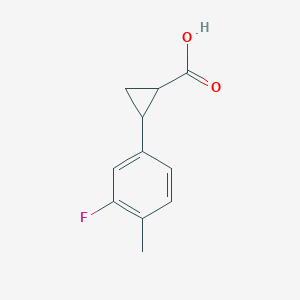
1-(1H-Tetrazol-5-yl)cyclopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-Tetrazol-5-yl)cyclopropan-1-ol is a chemical compound that features a tetrazole ring attached to a cyclopropane ring with a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Tetrazol-5-yl)cyclopropan-1-ol typically involves the formation of the tetrazole ring followed by the attachment of the cyclopropane ring. One common method involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts to form the tetrazole ring . The cyclopropane ring can then be introduced through various cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
1-(1H-Tetrazol-5-yl)cyclopropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the tetrazole ring.
科学的研究の応用
1-(1H-Tetrazol-5-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1H-Tetrazol-5-yl)cyclopropan-1-ol involves its interaction with various molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The cyclopropane ring adds rigidity to the molecule, influencing its binding properties and stability.
類似化合物との比較
Similar Compounds
1-(1H-Tetrazol-5-yl)cyclopropan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
1-(1H-Tetrazol-5-yl)cyclopropan-1-thiol: Contains a thiol group instead of a hydroxyl group.
Uniqueness
1-(1H-Tetrazol-5-yl)cyclopropan-1-ol is unique due to the presence of both a tetrazole ring and a cyclopropane ring with a hydroxyl group. This combination of functional groups provides distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C4H6N4O |
|---|---|
分子量 |
126.12 g/mol |
IUPAC名 |
1-(2H-tetrazol-5-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C4H6N4O/c9-4(1-2-4)3-5-7-8-6-3/h9H,1-2H2,(H,5,6,7,8) |
InChIキー |
ONDFJARFVFCWEB-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=NNN=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


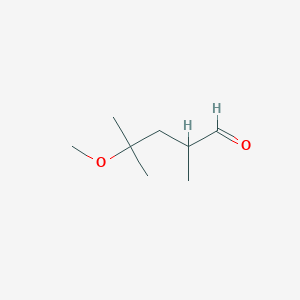
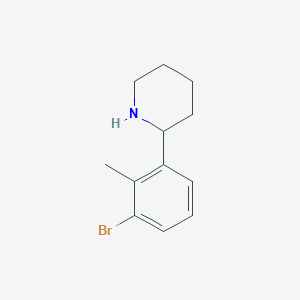
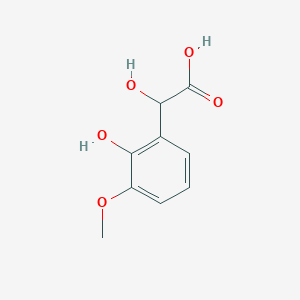
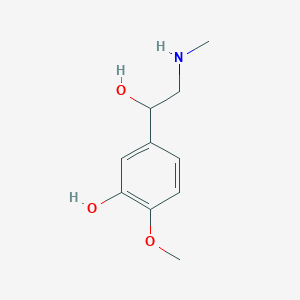
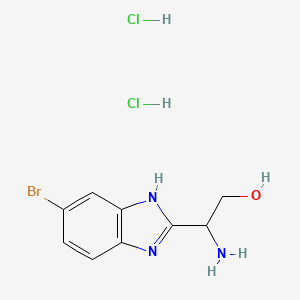
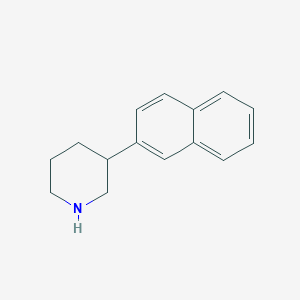
aminehydrochloride](/img/structure/B13600498.png)
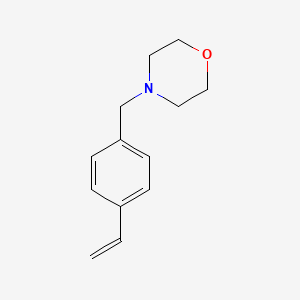
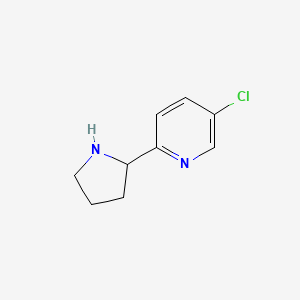
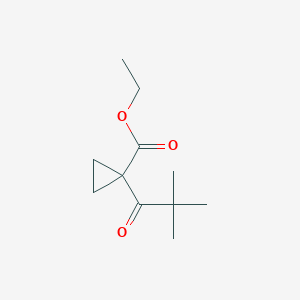
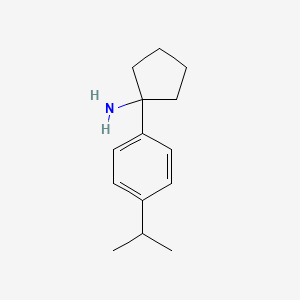
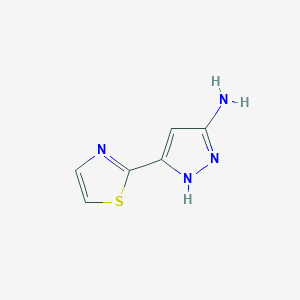
![1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol](/img/structure/B13600521.png)
